

An In-depth Technical Guide on the Pentacyclic Triterpenoid Structure of Platanic Acid

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Platanic acid, a naturally occurring pentacyclic triterpenoid, has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-HIV and cytotoxic activities. This technical guide provides a comprehensive overview of the core structural features of **platanic acid**, detailed experimental protocols for its isolation and characterization, and a summary of its reported biological activities. The information presented herein is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development.

Core Structure and Chemical Identity

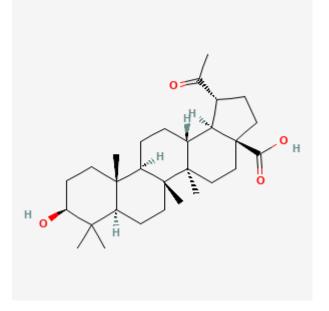
Platanic acid, systematically known as 3β -hydroxy-20-oxo-30-norlupan-28-oic acid, is a member of the lupane class of pentacyclic triterpenoids. Its chemical structure is characterized by a five-ring carbon skeleton with specific functional group substitutions that contribute to its biological activity.

Table 1: Chemical Identity of **Platanic Acid**



Identifier	Value	
IUPAC Name	(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13b S)-1-acetyl-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid	
Molecular Formula	C29H46O4	
Molecular Weight	458.7 g/mol	
CAS Number	6060-06-6	

2D Structure



Physicochemical and Spectroscopic Data

The structural elucidation of **platanic acid** has been accomplished through a combination of spectroscopic techniques. The following tables summarize the key quantitative data.

Table 2: Physicochemical Properties of Platanic Acid

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Property	Value	
Melting Point	284-286 °C[1]	
Optical Rotation	Data not available in the searched sources.	

Table 3: 13C NMR Spectroscopic Data of Platanic Acid





Carbon No.	Chemical Shift (δ) ppm
1	38.6
2	27.2
3	78.8
4	38.8
5	55.3
6	18.2
7	34.1
8	40.7
9	50.3
10	37.0
11	20.9
12	25.1
13	38.0
14	42.1
15	29.8
16	32.1
17	56.4
18	48.9
19	48.2
20	211.8
21	29.8
22	36.7
23	28.0



24	15.3
25	16.1
26	16.0
27	14.6
28	179.9
29	26.8

(Data sourced from a table of 13C NMR chemical shifts for **platanic acid**)

Table 4: ¹H NMR, Mass Spectrometry, and IR Spectroscopy Data of **Platanic Acid**

Spectroscopic Technique	Key Data	
¹H NMR	Detailed ¹ H NMR data (chemical shifts, coupling constants, multiplicities) were not available in the searched sources.	
Mass Spectrometry (MS)	Molecular Ion: m/z 458 [M] ⁺ . Fragmentation Pattern: Detailed fragmentation data from EI-MS was not available. Common fragmentations in triterpenoids involve losses of water, methyl groups, and cleavage of the C-ring.[2][3]	
Infrared (IR) Spectroscopy	Characteristic Absorptions (cm ⁻¹): Expected absorptions include a broad band for the hydroxyl group (O-H stretch) around 3200-3600 cm ⁻¹ , a sharp peak for the ketone carbonyl group (C=O stretch) around 1715 cm ⁻¹ , and a peak for the carboxylic acid carbonyl group (C=O stretch) around 1700–1720 cm ⁻¹ .[4][5][6]	

Experimental Protocols



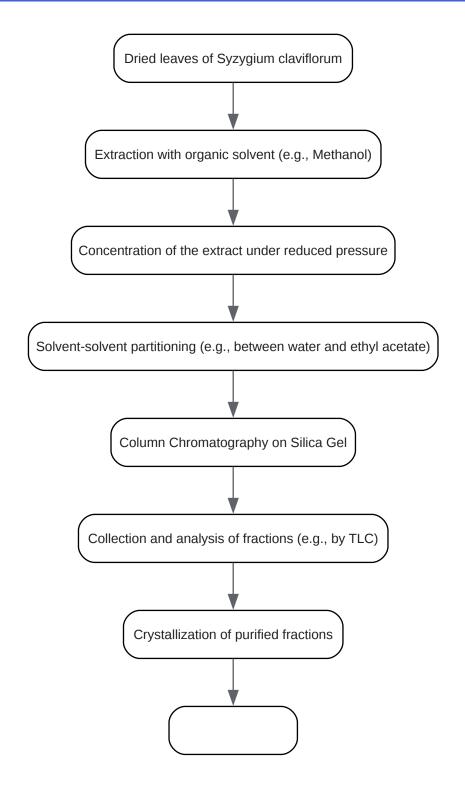


Isolation and Purification of Platanic Acid from Syzygium claviflorum

The following is a generalized protocol based on the initial report of **platanic acid** isolation. Specific details from the original publication by Fujioka et al. (1994) were not fully available.[7]

Workflow for Isolation and Purification





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Caption: Generalized workflow for the isolation and purification of **platanic acid**.

• Extraction: The dried and powdered leaves of Syzygium claviflorum are extracted with a suitable organic solvent, such as methanol, at room temperature.[7]



- Concentration: The resulting crude extract is concentrated under reduced pressure to yield a gummy residue.
- Partitioning: The residue is subjected to solvent-solvent partitioning to separate compounds based on their polarity. For example, partitioning between an aqueous phase and a less polar organic solvent like ethyl acetate.
- Column Chromatography: The organic-soluble fraction is then subjected to column chromatography over silica gel.
- Elution: The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient).
- Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing **platanic acid**.
- Crystallization: Fractions containing the pure compound are combined, and the solvent is
 evaporated. The resulting solid is recrystallized from a suitable solvent system to yield pure
 platanic acid.

Structural Elucidation Methods

The structure of **platanic acid** is determined by a combination of spectroscopic methods:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the carbon skeleton and the connectivity of protons and carbons.
- Mass Spectrometry (MS): Provides the molecular weight and information about the fragmentation pattern, which helps in confirming the structure.
- Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups such as hydroxyl, carbonyl (ketone), and carboxylic acid moieties.

Biological Activity

Platanic acid and its derivatives have been reported to exhibit a range of biological activities.

Table 5: Summary of Reported Biological Activities of **Platanic Acid** and Its Derivatives



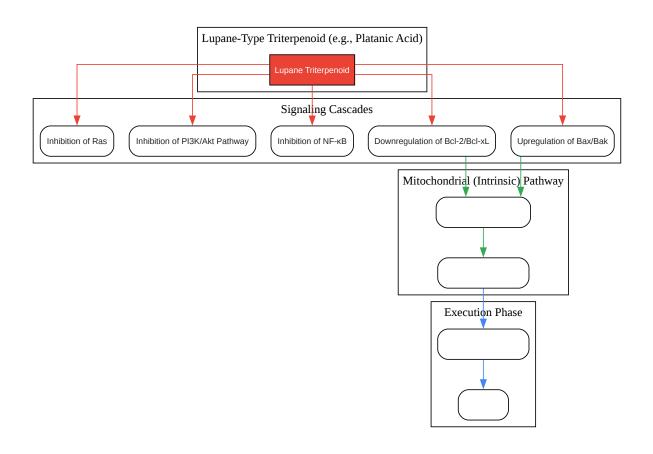
Activity	Target/Assay	Results	Reference
Anti-HIV Activity	HIV replication in H9 lymphocyte cells	Inhibits HIV replication. Specific EC ₅₀ value not available in the searched abstract.	[7]
Cytotoxic Activity	Various human tumor cell lines (SRB assay)	Derivatives of platanic acid show good cytotoxicity. A methyl amino derivative induced apoptosis in A2780 ovarian carcinoma cells. Specific IC50 values for platanic acid were not found.	[8]

Mechanism of Action: Induction of Apoptosis

While the specific signaling pathway for **platanic acid**-induced apoptosis is not fully elucidated, studies on related lupane-type triterpenoids, such as lupeol and betulinic acid, suggest a multi-target approach involving both the intrinsic and extrinsic apoptotic pathways.[9][10][11][12]

Proposed Apoptotic Signaling Pathway for Lupane-Type Triterpenoids





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